molecular formula C19H18N4O3 B2453846 N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448071-76-8

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2453846
CAS No.: 1448071-76-8
M. Wt: 350.378
InChI Key: RGVUYGUCJWWRML-UHFFFAOYSA-N
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Description

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of pyridine, pyrazole, and dioxine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(18-13-25-16-6-1-2-7-17(16)26-18)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11,18H,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUYGUCJWWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrazole ring through the reaction of a pyridine derivative with a suitable hydrazine compoundThe final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and benzodioxine rings are susceptible to oxidative modification under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Ring Oxidation KMnO₄ (acidic medium, 60–80°C)Hydroxylated pyridine derivativesSelective oxidation at pyridine C3/C5 positions
Sulfide Oxidation H₂O₂ (30% aqueous, with TeO₂ catalyst)Sulfoxide derivativesRequires precise stoichiometry to avoid over-oxidation

Reduction Reactions

The carboxamide and pyrazole groups participate in reductive transformations.

Reaction TypeReagents/ConditionsMajor ProductsYield Optimization
Amide Reduction LiAlH₄ (dry THF, reflux)Secondary amine analogsRequires inert atmosphere
Pyrazole Reduction H₂ (Pd/C catalyst, 50 psi)Partially saturated pyrazoline derivativesStereoselectivity observed

Hydrolysis Reactions

The carboxamide and ester functionalities (if present) undergo hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis HCl (10% aqueous, 60°C, 6 h)1,4-Benzodioxine-2-carboxylic acidAvoids racemization
Basic Hydrolysis NaOH (2M, ethanol/water, reflux)Salts of carboxylic acid derivativesHigher yields at elevated pH

Substitution Reactions

The ethyl linker and pyrazole ring enable nucleophilic substitution.

Reaction TypeReagents/ConditionsProductsSelectivity
Alkylation K₂CO₃, DMF, alkyl halides (60°C, 24 h)N-alkylated pyrazole derivativesPreferential substitution at pyrazole N1
Thioether Formation Thiols, K₂CO₃ (DMF, 60°C)Thioether-linked analogsCompatible with aromatic thiols

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in metal-catalyzed couplings.

Reaction TypeCatalysts/ConditionsProductsApplications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ (toluene/water)Biaryl-functionalized derivativesExpands aromatic pharmacophore
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ (dioxane)Aminated benzodioxine analogsEnhances solubility

Reaction Mechanism Insights

  • Amide Reactivity : The carboxamide group participates in acid/base-catalyzed hydrolysis, with protonation of the carbonyl oxygen accelerating nucleophilic attack .

  • Pyrazole Coordination : The pyrazole nitrogen acts as a ligand in metal-mediated reactions (e.g., Pd catalysts), facilitating cross-coupling .

  • Benzodioxine Stability : The 1,4-benzodioxine ring remains intact under most conditions but undergoes ring-opening in strong acidic media (pH < 2) .

Synthetic Considerations

  • Solvent Systems : Toluene/acetone mixtures (3:1 v/v) optimize yields in substitution reactions .

  • Catalysts : Potassium carbonate is preferred for SN2 reactions due to mild basicity and solubility in polar aprotic solvents .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates products .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety often demonstrate anticancer properties. The compound has been studied for its potential as an androgen receptor modulator, particularly in the treatment of prostate cancer. Its ability to selectively target androgen receptors suggests it could be useful in managing conditions dependent on these pathways, such as hormone-sensitive cancers .

Antimicrobial Properties

The compound has shown promise in antimicrobial assays. Studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicate that derivatives of this compound can exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Recent investigations into pyrazole derivatives have highlighted their anti-inflammatory properties. The compound may inhibit certain inflammatory pathways, suggesting its use in treating inflammatory diseases or conditions characterized by excessive inflammation .

Synthetic Methods

Various synthetic routes have been explored to produce this compound efficiently. Synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated significant antibacterial effects against S. aureus and E. coli; effective antifungal activity against C. albicans .
Research on SAR (Structure-Activity Relationship)Anticancer PropertiesIdentified key structural features that enhance binding affinity to androgen receptors; potential use in prostate cancer therapy .
Anti-inflammatory StudiesInhibition of Inflammatory PathwaysShowed potential in reducing inflammation markers in vitro .

Mechanism of Action

The mechanism of action of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyridine, pyrazole, and dioxine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula: C20H22N4O. It features a benzodioxine core, which is known for various biological activities, combined with a pyridinyl-pyrazole moiety that enhances its pharmacological profile.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
Compound CHepG2<10

These results indicate a strong potential for further development as anticancer agents .

The mechanism through which this compound exerts its effects likely involves modulation of specific molecular targets related to cancer cell proliferation and survival. For example, studies suggest that related compounds can induce apoptosis through caspase activation and poly ADP-ribose polymerase (PARP) cleavage .

Case Studies and Experimental Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Anticancer Activity : A study evaluated a series of benzodioxane derivatives for their anticancer properties. The results indicated that certain substitutions on the benzodioxane core significantly enhanced cytotoxicity against human cancer cell lines .
  • Anti-inflammatory Properties : Other derivatives demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, one analog was shown to reduce carrageenan-induced paw edema in rats similarly to ibuprofen .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Pyridine Substituent : The presence of the pyridine ring is critical for enhancing binding affinity to target proteins involved in tumor progression.
  • Benzodioxane Core : Modifications on the benzodioxane scaffold can lead to variations in potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or aldehydes. Subsequent functionalization includes alkylation of the pyrazole nitrogen with ethylenediamine derivatives, followed by coupling to the benzodioxine-carboxamide moiety using carbodiimide-mediated amidation. Key steps require precise temperature control (e.g., 0–5°C for diazotization) and anhydrous solvents (e.g., DMF or THF). Reaction progress should be monitored via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirmed by LC-MS for intermediate purity .

Q. How should researchers characterize the compound’s purity and confirm its structural identity?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; target >95% purity.
  • Structural Confirmation :
  • NMR : 1H NMR (400 MHz, DMSO-d6) to verify aromatic proton environments (δ 7.2–8.5 ppm for pyridine and pyrazole protons) and carboxamide NH signals (δ ~10.2 ppm). 13C NMR confirms carbonyl (δ ~165–170 ppm) and benzodioxine carbons .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C20H19N4O3: 387.1456) .

Q. What in vitro assays are appropriate for initial evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods (Bradford assay for protein quantification ). For receptor binding studies, employ radioligand displacement assays (e.g., competitive binding with 3H-labeled ligands) and analyze data via nonlinear regression (Ki values). Cell viability assays (MTT or resazurin) can screen for cytotoxicity in cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX software (SHELXL for structure solution, SHELXS for refinement). Compare bond lengths and angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify conformational discrepancies .
  • Dynamic NMR : Resolve rotational barriers in flexible regions (e.g., ethylenediamine linker) by variable-temperature NMR (VT-NMR) .

Q. What computational methods predict the compound’s interaction with biological targets, and how are docking results validated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB ID 1ACJ for kinases). Set grid boxes around active sites and validate docking poses via RMSD clustering (<2.0 Å).
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze hydrogen-bond occupancy and binding free energy (MM-PBSA) .
  • Experimental Validation : Correlate docking scores with IC50 values from enzyme assays. Use site-directed mutagenesis to confirm critical binding residues .

Q. How can researchers analyze enzyme inhibition kinetics and elucidate the mechanism of action?

  • Methodological Answer :

  • Kinetic Assays : Perform steady-state kinetics (varying substrate concentrations) with UV-Vis detection. Fit data to Michaelis-Menten models (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive).
  • Mechanistic Studies : Use stopped-flow spectroscopy for pre-steady-state kinetics. Probe covalent binding via LC-MS/MS (detect adducts) or fluorescence quenching .
  • Thermodynamic Profiling : Calculate ΔG, ΔH, and ΔS using isothermal titration calorimetry (ITC) to distinguish enthalpic/entropic contributions .

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